1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
Description
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a synthetic organic compound known for its diverse applications in various fields of scientific research This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules
Properties
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-5-23-17-10-12(2)13(3)11-18(17)24(21,22)20-14(4)19-15-8-6-7-9-16(15)20/h6-11H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWRFERQRUPSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1,2-Diamines with Carbonyl Derivatives
The benzimidazole scaffold is classically constructed via acid-catalyzed condensation of 1,2-phenylenediamine derivatives with carboxylic acids or their equivalents. For 2-methyl-1H-benzimidazole, formamide or acetic acid derivatives serve as carbonyl sources. In one protocol, 1,2-phenylenediamine reacts with formamide under HCl catalysis at 100°C to yield benzimidazole. Microwave-assisted methods significantly enhance efficiency, achieving completion in 2–60 minutes at 150°C with 70% HCl. Adapting this for 2-methyl substitution would require substituting formamide with propionic acid derivatives.
Sulfonylation of the Benzimidazole Core
Sulfonyl Chloride Coupling
Sulfonylation typically employs sulfonyl chlorides under basic conditions. The 2-ethoxy-4,5-dimethylphenylsulfonyl group can be introduced via reaction of the benzimidazole with 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride. U.S. Patent US9006448B2 highlights similar sulfonylation using methanesulfonic acid as a solvent and catalyst. Optimal conditions involve:
Oxidative Sulfonation Alternatives
In cases where sulfonyl chlorides are inaccessible, oxidative methods using thiols may apply. Oxidation of 2-ethoxy-4,5-dimethylphenylthioethers with hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid) in dichloromethane at –10–10°C can yield sulfones. Phthalic anhydride and sodium carbonate are often co-administered to stabilize intermediates.
Reaction Optimization and Catalysis
Solvent and Temperature Effects
Solvent selection profoundly impacts yields. Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity but may decompose acid-sensitive groups. U.S. Patent US6245913B1 reports dichloromethane/ethyl acetate mixtures for improved crystallinity during workup. Temperature control during sulfonylation is critical; excessive heat promotes sulfonate ester formation.
Phase Transfer Catalysis (PTC)
For biphasic reactions, tetrabutylammonium bromide (TBAB) accelerates anion transfer, particularly in Schotten-Baumann-type sulfonylation. TBAB (1–5 mol%) in dichloromethane/water systems enhances reaction rates and yields.
Purification and Characterization
Crystallization Techniques
Crude products often require recrystallization. U.S. Patent US6245913B1 isolates Omeprazole via dichloromethane-ethyl acetate mixtures, a method adaptable to the target compound. Sequential washes with Na2CO3 and brine remove acidic/byproduct residues.
Salt Formation for Stability
Hydrochloride salts of intermediates improve handling and purity. Treating thioether intermediates with HCl gas in dichloromethane yields crystalline hydrochlorides, which are subsequently neutralized to free bases. For the target sulfonamide, mesylate or oxalate salts may enhance crystallinity, as demonstrated for Dabigatran intermediates.
Analytical and Spectroscopic Validation
NMR and Mass Spectrometry
1H NMR (DMSO-d6) of the benzimidazole core typically shows aromatic protons at δ 7.2–8.1 ppm and N–CH3 at δ 3.8–4.0 ppm. Sulfonyl groups deshield adjacent protons, shifting 2-ethoxy-4,5-dimethylphenyl signals to δ 1.3 (ethoxy CH3), 2.2 (aryl CH3), and 4.1 (OCH2). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks [M+H]+.
X-ray Diffraction (XRD)
Crystalline forms are characterized by XRD peaks. For example, Dabigatran oxalate exhibits distinct peaks at 7.6, 11.7, and 14.5° 2θ, providing a model for analyzing the target compound’s polymorphs.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzimidazole core, which is known for its biological activity. The specific structural elements of 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole contribute to its unique chemical behavior and potential applications in drug development.
Medicinal Chemistry
The compound is primarily studied for its therapeutic potential . Benzimidazole derivatives have been recognized for their ability to interact with various biological targets, making them suitable candidates for drug development.
- Antiviral Activity : Research indicates that benzimidazole derivatives exhibit antiviral properties against several viruses. For instance, compounds similar to this compound have shown effectiveness against enteroviruses and herpes simplex virus (HSV), with IC50 values indicating potent inhibition .
- Enzyme Inhibition : The compound may function as an inhibitor of certain enzymes, including acetylcholinesterase. Studies have demonstrated that benzimidazole derivatives can significantly inhibit this enzyme, which is crucial for treating conditions like Alzheimer's disease .
Anticancer Research
Benzimidazole derivatives are also being investigated for their anticancer properties. The sulfonyl group in the structure enhances the compound's ability to interact with cancer cell targets:
- Mechanism of Action : The interaction with specific receptors or pathways involved in cancer progression has been documented, suggesting that this compound could play a role in developing novel anticancer therapies .
Case Studies and Research Findings
Several studies have highlighted the efficacy of benzimidazole derivatives, including those structurally related to this compound:
Industrial Applications
In addition to medicinal uses, this compound can be utilized in various industrial applications:
Agrochemicals
The compound may serve as a building block in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides.
Specialty Chemicals
Its unique chemical structure allows it to be used in the production of specialty chemicals that require specific reactivity profiles.
Mechanism of Action
The mechanism of action of 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can enhance binding affinity and specificity, while the benzimidazole core can facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
- 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole
Uniqueness
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the sulfonyl group and the ethoxy-dimethylphenyl moiety enhances its pharmacological profile.
Molecular Formula
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. Studies indicate that modifications in the benzimidazole structure can enhance selectivity and potency against COX enzymes .
- Antiviral Activity : Research has highlighted the effectiveness of benzimidazole derivatives in inhibiting viral replication. This compound may act on viral RNA polymerases, presenting potential applications in antiviral drug development .
- Anticancer Properties : Benzimidazole derivatives are known to exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonyl substitution may enhance these effects by improving solubility and bioavailability .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anti-inflammatory Effects : A study demonstrated that related benzimidazole compounds exhibited significant anti-inflammatory effects by selectively inhibiting COX-2 over COX-1, suggesting a favorable side effect profile compared to traditional NSAIDs .
- Antitumor Activity : Another investigation reported that derivatives of benzimidazole showed promising results in inhibiting tumor growth in vitro and in vivo, with specific emphasis on their ability to induce apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives.
| Compound Name | IC50 (µM) | Target | Notes |
|---|---|---|---|
| 1H-benzimidazole | 384 | COX-2 | High selectivity over COX-1 |
| 4-Methylbenzimidazole | 470 | COX-2 | Comparable to celecoxib |
| 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonyl derivative | TBD | TBD | Potential for enhanced activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
